2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
384851-48-3 |
|---|---|
Molecular Formula |
C5H5N3O |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
2H-[1,3]oxazolo[2,3-c][1,2,4]triazine |
InChI |
InChI=1S/C5H5N3O/c1-2-8-3-4-9-5(8)7-6-1/h1-4,6H |
InChI Key |
SLTUJJCCZMGCFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=COC2=NN1 |
Origin of Product |
United States |
Nomenclature, Molecular Topology, and Conformational Analysis of 2h 1 2 Oxazolo 2,3 C 1 3 4 Triazine
Systematic IUPAC Nomenclature and Derivational Patterns for 2H-rsc.orgclockss.orgOxazolo[2,3-c]rsc.orgacs.orgnih.govtriazine
The systematic naming of fused heterocyclic systems is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). iupac.orgacdlabs.comuni-tuebingen.de For 2H- rsc.orgclockss.orgOxazolo[2,3-c] rsc.orgacs.orgnih.govtriazine, the name is derived by identifying a base component and a secondary, attached component.
According to IUPAC recommendations, the base component in a fused heterocyclic system is preferably a nitrogen-containing ring. acdlabs.com In this case, the 1,2,4-triazine (B1199460) ring serves as the base component. The oxazole (B20620) ring is then treated as the attached component. The nomenclature "oxazolo" is used to denote the attachment of an oxazole ring.
The locants "[2,3-c]" indicate the fusion of the oxazole ring to the 1,2,4-triazine ring. Specifically, it signifies that the bond between atoms 2 and 3 of the oxazole ring is fused to the 'c' face (the bond between atoms 3 and 4) of the 1,2,4-triazine ring. The numbering of the fused system follows a standardized procedure, starting from an atom adjacent to the bridgehead and proceeding around the periphery. The "2H-" prefix indicates the presence of a saturated atom ("indicated hydrogen") at position 2 of the fused ring system.
Derivational patterns for this compound would involve the substitution of hydrogen atoms on the heterocyclic scaffold with various functional groups. The nomenclature of such derivatives would follow standard IUPAC rules, indicating the substituent, its position on the ring, and the parent name of the heterocyclic system. For instance, a methyl group at the 6-position would be named 6-methyl-2H- rsc.orgclockss.orgoxazolo[2,3-c] rsc.orgacs.orgnih.govtriazine.
Detailed Analysis of the Fused Oxazole and 1,2,4-Triazine Ring System
The 2H- rsc.orgclockss.orgOxazolo[2,3-c] rsc.orgacs.orgnih.govtriazine scaffold is composed of a five-membered oxazole ring fused with a six-membered 1,2,4-triazine ring. The oxazole ring is an aromatic heterocycle containing one oxygen and one nitrogen atom. The 1,2,4-triazine is a six-membered ring with three nitrogen atoms. The fusion of these two rings results in a bicyclic system with a bridgehead nitrogen atom.
The molecular topology of 2H- rsc.orgclockss.orgOxazolo[2,3-c] rsc.orgacs.orgnih.govtriazine is characterized by a nearly planar arrangement of the fused ring system, a feature common in many fused heterocyclic compounds. mdpi.com The precise bond lengths and angles would be influenced by the electronic distribution within the rings and the presence of any substituents.
Tautomeric Equilibria and Intramolecular Hydrogen Migration in Analogous 2H-Triazines
Tautomerism is a common phenomenon in heterocyclic compounds, particularly those containing nitrogen atoms and labile protons. academie-sciences.fr While specific studies on 2H- rsc.orgclockss.orgOxazolo[2,3-c] rsc.orgacs.orgnih.govtriazine are not available, the principles of tautomerism can be understood by examining analogous 2H-triazine systems. nih.govresearchgate.net
Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of different tautomers. nih.govresearchgate.net These calculations can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium. For instance, in a study of a substituted 1,3,5-triazine (B166579) derivative, DFT calculations were used to identify the three most predominant tautomers and their relative stabilities. nih.govresearchgate.net
Experimentally, NMR spectroscopy is a primary technique for detecting and quantifying tautomeric forms in solution. academie-sciences.fr The presence of distinct signals for different tautomers in ¹H and ¹³C NMR spectra can confirm their existence, provided the rate of interconversion is slow on the NMR timescale. academie-sciences.fr UV-Vis spectroscopy can also be employed, as different tautomers often exhibit distinct absorption spectra. clockss.org
The position and electronic nature of substituents can significantly influence the tautomeric equilibrium. rsc.orgacs.orgresearchgate.net Electron-donating and electron-withdrawing groups can alter the electron density distribution within the heterocyclic rings, thereby stabilizing or destabilizing certain tautomeric forms. rsc.orgacs.org
For example, in a study of substituted adenine (B156593) tautomers, it was shown that substitution can alter the tautomeric preferences compared to the unsubstituted molecule. acs.org The polarity of the solvent also plays a crucial role, often favoring the more polar tautomer. clockss.org The interplay between substituent effects and solvent polarity determines the final tautomeric composition. acs.org
| Factor | Influence on Tautomeric Equilibrium | Example from Analogous Systems |
| Substituent Electronic Effects | Electron-donating groups may stabilize one tautomer, while electron-withdrawing groups stabilize another. rsc.orgacs.org | In substituted adenines, C8 substitution with NH₂ or NO₂ alters the dominant tautomeric form in solution. acs.org |
| Solvent Polarity | Polar solvents tend to stabilize more polar tautomers. clockss.org | In triazolothiadiazine dioxides, the tautomer with the higher dipole moment is favored in polar solvents. clockss.org |
| Intramolecular Hydrogen Bonding | The formation of intramolecular hydrogen bonds can significantly stabilize a particular tautomer. researchgate.net | In acylmethyl-1,3,5-triazines, enol and enaminone tautomers are stabilized by intramolecular hydrogen bonds. academie-sciences.fr |
This table provides an interactive overview of factors influencing tautomeric equilibria based on studies of analogous heterocyclic systems.
Stereochemical Considerations and Chiral Derivatives of 2H-rsc.orgclockss.orgOxazolo[2,3-c]rsc.orgacs.orgnih.govtriazine
The parent 2H- rsc.orgclockss.orgOxazolo[2,3-c] rsc.orgacs.orgnih.govtriazine scaffold is achiral. However, the introduction of substituents can lead to the formation of chiral derivatives. A common source of chirality is the creation of a stereocenter, which is a carbon atom bonded to four different groups.
For the 2H- rsc.orgclockss.orgOxazolo[2,3-c] rsc.orgacs.orgnih.govtriazine system, a stereocenter could be introduced by the addition of a substituent at a saturated carbon atom, if present, or by the appropriate substitution pattern on the ring that leads to a chiral molecule. For instance, if a substituent at position 2 were to create a chiral center, the compound would exist as a pair of enantiomers.
While specific examples of chiral derivatives of this particular fused system are not documented, the synthesis of chiral pyrazolo[4,3-e] rsc.orgacs.orgnih.govtriazine sulfonamides demonstrates that chirality can be incorporated into related fused triazine systems.
Conformational Landscape and Energetic Minima of the 2H-rsc.orgclockss.orgOxazolo[2,3-c]rsc.orgacs.orgnih.govtriazine Scaffold
The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their corresponding energies. For fused ring systems, the conformations are often constrained. libretexts.org The 2H- rsc.orgclockss.orgOxazolo[2,3-c] rsc.orgacs.orgnih.govtriazine scaffold is expected to be relatively rigid and planar due to the aromaticity of the constituent rings. mdpi.comrsc.org
Theoretical calculations, such as DFT, can be used to explore the potential energy surface of the molecule and identify the energetic minima corresponding to stable conformations. rsc.org For many fused 1,2,4-triazine systems, a nearly planar conformation is the most stable. mdpi.com However, the presence of substituents, particularly bulky ones, could induce some puckering or deviation from planarity.
In the case of fused six-membered rings, chair and boat conformations are possible, but the fusion to a planar five-membered ring in this system would likely enforce a more flattened geometry. libretexts.org The energetic barrier to interconversion between different conformations, if any, would determine the conformational flexibility of the molecule at a given temperature.
Advanced Synthetic Methodologies for 2h 1 2 Oxazolo 2,3 C 1 3 4 Triazine and Its Functionalized Derivatives
Retrosynthetic Strategies and Identification of Key Synthetic Precursors
A logical retrosynthetic analysis of the 2H- sigmaaldrich.comnih.govOxazolo[2,3-c] sigmaaldrich.comrsc.orgresearchgate.nettriazine core (I) suggests several potential disconnections to identify key synthetic precursors. The most direct approaches would involve the sequential or convergent formation of the oxazole (B20620) and triazine rings.
Scheme 1: Primary Retrosynthetic Disconnections
Disconnection A: Oxazole Ring Formation as the Final Step
This strategy involves the pre-formation of a functionalized 1,2,4-triazine (B1199460) ring bearing suitable groups for the subsequent annulation of the oxazole moiety. Key precursors for this approach would be 3-amino-1,2,4-triazine derivatives or 3-hydrazinyl-1,2,4-triazines. These precursors could then undergo reaction with α-haloketones or related synthons to construct the fused oxazole ring.
Disconnection B: Triazine Ring Formation as the Final Step
Alternatively, the triazine ring can be constructed onto a pre-existing oxazole scaffold. This approach would utilize a functionalized oxazole, for instance, a 2-aminooxazole or a 2-hydrazinooxazole, which would then be subjected to cyclization conditions with appropriate reagents to form the triazine ring. This strategy might involve reactions with α-dicarbonyl compounds followed by condensation with a hydrazine (B178648) equivalent.
Key Synthetic Precursors:
Based on these retrosynthetic pathways, the following classes of compounds are identified as key synthetic precursors:
| Precursor Type | Structure | Rationale |
| Substituted 1,2,4-Triazines | 3-amino, 3-hydrazinyl, or 3-thiol-1,2,4-triazines | Serve as the foundation for the subsequent annulation of the oxazole ring. |
| Functionalized Oxazoles | 2-aminooxazoles, 2-hydrazinooxazoles | Act as the starting framework for the construction of the fused triazine ring. |
| α-Dicarbonyl Compounds | Glyoxal, pyruvaldehyde derivatives | Reagents for the formation of the triazine ring from hydrazinyl precursors. |
| α-Haloketones | Bromoacetophenone, chloroacetone | Common synthons for the construction of oxazole rings from amino or thiol precursors. |
Cycloaddition Reactions as a Core Synthetic Approach
Cycloaddition reactions offer a powerful and convergent approach to the synthesis of the 2H- sigmaaldrich.comnih.govOxazolo[2,3-c] sigmaaldrich.comrsc.orgresearchgate.nettriazine scaffold. These reactions allow for the rapid assembly of the core structure with a high degree of stereochemical and regiochemical control.
The [3+2] dipolar cycloaddition is a well-established method for the synthesis of five-membered heterocyclic rings like oxazoles. researchgate.netwikipedia.org In the context of the target molecule, this could involve the reaction of a 1,3-dipole with a suitable dipolarophile. For instance, a carbonyl ylide could react with a nitrile to form the oxazole ring. wikipedia.org While not a direct route to the fused system, the principles can be applied in a stepwise manner. A more direct, albeit challenging, approach would be an intramolecular [3+2] cycloaddition.
A plausible strategy would involve a precursor containing both the dipole and dipolarophile moieties, tethered in a way that facilitates the desired ring closure.
Table 1: Examples of [3+2] Dipolar Cycloadditions for Oxazole Synthesis
| 1,3-Dipole | Dipolarophile | Resulting Oxazole | Reference |
| Carbonyl Ylide | Nitrile | 2,5-Disubstituted Oxazole | wikipedia.org |
| Azomethine Ylide | Alkyne | Substituted Oxazole (via intermediate) | researchgate.net |
| Münchnones | Arynes | Fused Isoindoles (via oxazole intermediate) | researchgate.net |
The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, particularly 1,2,4-triazines. sigmaaldrich.comnih.gov This reaction typically involves an electron-deficient diene (the 1,2,4-triazine precursor) and an electron-rich dienophile. rsc.orgresearchgate.net For the synthesis of the 2H- sigmaaldrich.comnih.govOxazolo[2,3-c] sigmaaldrich.comrsc.orgresearchgate.nettriazine system, an oxazole derivative bearing a dienophilic moiety could react with a 1,2,4,5-tetrazine, which, after the cycloaddition and subsequent retro-Diels-Alder reaction (loss of N2), would yield the fused triazine ring. nih.gov
Scheme 2: Proposed IEDDA Approach
The reactivity in IEDDA reactions is governed by the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally accelerate the reaction. sigmaaldrich.com
Table 2: Representative IEDDA Reactions for Triazine Synthesis
| Diene (or precursor) | Dienophile | Conditions | Product | Reference |
| 1,2,4,5-Tetrazine | Enamine | Mild (e.g., room temp.) | 1,2,4-Triazine | researchgate.net |
| 1,2,4,5-Tetrazine | Ynamine | Mild | 1,2,4-Triazine | researchgate.net |
| 1,2,3-Triazine | Strained Alkyne | Elevated temp. or metal catalysis | Pyridine (via triazine intermediate) | rsc.org |
| 5-Nitro-1,2,3-triazine | Amidine | 23 °C, <60 s | Pyrimidine (via triazine intermediate) | nih.gov |
Multi-Component Condensation Reactions for Scaffold Assembly
Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules in a single step. While a specific MCR for the direct synthesis of 2H- sigmaaldrich.comnih.govOxazolo[2,3-c] sigmaaldrich.comrsc.orgresearchgate.nettriazine is not prominently described, the principles of MCRs can be applied to construct key intermediates or the final scaffold. For instance, a one-pot synthesis could be envisioned involving a hydrazine derivative, an α-dicarbonyl compound, and a precursor that would form the oxazole ring. Microwave-assisted MCRs have been shown to be effective in the synthesis of related azolo sigmaaldrich.comnih.govnih.govtriazines. researchgate.net
A hypothetical MCR could involve the reaction of an amino-oxazole, an aldehyde, and a source of two nitrogen atoms to construct the triazine ring in a convergent manner.
Ring Closure and Annulation Procedures
Stepwise ring closure and annulation reactions are fundamental to the synthesis of fused heterocyclic systems. These methods offer greater control over the introduction of substituents compared to some convergent approaches.
The annulation of an oxazole ring onto a pre-existing triazine is a viable synthetic strategy. This typically involves the reaction of a suitably functionalized triazine with a reagent that provides the remaining atoms of the oxazole ring. For example, a 3-amino-1,2,4-triazin-5(4H)-one could be reacted with an α-haloketone, followed by cyclization to form the fused oxazolo[3,2-b] sigmaaldrich.comrsc.orgresearchgate.nettriazine system, a regioisomer of the target compound. ut.ac.ir Similar principles could be adapted for the synthesis of the [2,3-c] isomer.
Another approach involves the intramolecular cyclization of a triazine derivative bearing a suitable side chain. For instance, a triazine with a propargylamido substituent can undergo palladium-catalyzed cyclization to form a fused oxazole ring. organic-chemistry.org
Table 3: Annulation Reactions for Fused Oxazole Formation
| Starting Material | Reagent | Conditions | Product | Reference |
| 3-Amino-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl bromide | Reflux in ethanol | 6-Methyl-2-phenyl-7H-oxazolo[3,2-b] sigmaaldrich.comrsc.orgresearchgate.nettriazin-7-one | ut.ac.ir |
| N-Propargylamides | Aryl iodides | Pd2(dba)3, NaOtBu | 2,5-Disubstituted oxazoles | organic-chemistry.org |
| Enamides | Phenyliodine diacetate (PIDA) | Metal-free | Functionalized oxazoles | organic-chemistry.org |
Construction of thenih.govdocumentsdelivered.comnih.govTriazine Ring System
The assembly of the fused 2H- nih.govnih.govOxazolo[2,3-c] nih.govdocumentsdelivered.comnih.govtriazine structure relies on established principles of heterocyclic chemistry, primarily involving the sequential or convergent construction of the oxazole and triazine rings. Two main retrosynthetic approaches can be envisioned: building the triazine ring onto a pre-existing oxazole precursor, or vice-versa.
One common strategy for forming a 1,2,4-triazine ring involves the cyclocondensation of α-dicarbonyl compounds with aminoguanidines or the reaction of 1,2-dicarbonyl compounds with acid hydrazides followed by cyclization. More relevant to fused systems, the construction can start from a functionalized heterocycle. For instance, a method analogous to the synthesis of related thiazolo[3,2-b]-1,2,4-triazinones would involve starting with a 2-aminooxazole derivative, which can then be elaborated to form the adjoining 1,2,4-triazine ring nih.gov.
Alternatively, the synthesis can commence from a substituted 1,2,4-triazine. For example, a 3-thioxo-1,2,4-triazine derivative can serve as a versatile precursor. Reaction with appropriate bifunctional electrophiles can lead to the annulation of the oxazole ring. The reaction of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with phenacyl halides is a known route to form fused thiazine (B8601807) rings, and similar logic can be applied to form the oxazolo counterpart by selecting appropriate oxygen-containing reagents researchgate.net.
Table 1: Potential Precursors for the Construction of the Fused Oxazolotriazine System
| Starting Moiety | Key Precursor Example | General Reaction Type | Reference Analogy |
|---|---|---|---|
| Oxazole | 2-Aminooxazole | Cyclocondensation | nih.gov |
| 1,2,4-Triazine | 3-Thioxo-1,2,4-triazin-5-one | Annulation | researchgate.net |
| 1,2,4-Triazine | 4-Amino-3-mercapto-1,2,4-triazine | Heterocyclization | nih.gov |
Strategies for Regioselective and Stereoselective Functionalization
The synthesis of fused heterocycles often presents challenges in controlling regioselectivity, particularly when linear and angular isomers are possible. The target compound, 2H- nih.govnih.govOxazolo[2,3-c] nih.govdocumentsdelivered.comnih.govtriazine, is an angularly fused system. Its synthesis requires careful control to avoid the formation of the linear [3,2-b] isomer.
Research on analogous imidazo[4,5-e]thiazolo-1,2,4-triazine systems has shown that the reaction of a triazine-thione with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can initially lead to the linear [3,2-b] fused product. beilstein-journals.org However, these linear isomers can undergo a base-catalyzed skeletal rearrangement to furnish the thermodynamically more stable angular [2,3-c] isomers. beilstein-journals.org This strategy of a regioselective synthesis followed by rearrangement is a powerful tool for accessing specific isomers that may be difficult to obtain directly. The regioselectivity of such reactions can be influenced by electronic factors within the starting materials rather than purely steric hindrance nih.gov.
Introduction of Substituents via Electrophilic or Nucleophilic Reactions
The 1,2,4-triazine ring is known to be π-deficient, which makes it generally unreactive toward electrophilic substitution unless strongly activating groups are present. Conversely, this electron-deficient nature renders the ring susceptible to nucleophilic attack. This reactivity is the primary method for introducing functional groups.
Vicarious nucleophilic substitution (VNS) and SNAr (Nucleophilic Aromatic Substitution) reactions are potent methods for functionalizing the core. A common approach involves installing a good leaving group, such as a halogen or a methylsulfonyl group, at a strategic position on the triazine ring. This activated position can then react with a wide variety of nucleophiles. In related pyrazolo[4,3-e] nih.govdocumentsdelivered.comnih.govtriazine systems, a methylsulfonyl group at the C5 position has been successfully displaced by O-, N-, S-, and C-nucleophiles to create a library of functionalized derivatives. mdpi.com In some cases, the addition of a nucleophile can lead to a ring-opening and re-closure sequence, known as the ANRORC mechanism, resulting in a ring-transformed product semanticscholar.org.
Table 2: Potential Nucleophilic Substitution Reactions for Functionalization
| Nucleophile Type | Example Reagent | Potential Functional Group Introduced | Reference Analogy |
|---|---|---|---|
| O-Nucleophile | Sodium Methoxide | Methoxy (-OCH₃) | mdpi.com |
| N-Nucleophile | Ammonia, Amines | Amino (-NH₂), Alkylamino (-NHR) | mdpi.com |
| S-Nucleophile | Sodium Thiophenolate | Thiophenyl (-SPh) | mdpi.com |
| C-Nucleophile | Grignard Reagents | Alkyl/Aryl Groups | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions for Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions enable the derivatization of the heterocyclic core, allowing for the introduction of a wide array of substituents, which is crucial for tuning the molecule's properties.
To employ these methods, a halogenated or triflated derivative of 2H- nih.govnih.govOxazolo[2,3-c] nih.govdocumentsdelivered.comnih.govtriazine is required as a precursor. Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, and other similar reactions can then be used to introduce aryl, heteroaryl, and alkynyl moieties. For example, the successful use of Suzuki and Sonogashira couplings on 4-bromo-6H-1,2-oxazines demonstrates the feasibility of this approach for related N,O-heterocycles. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Table 3: Applicability of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Introduced Moiety | Catalyst Example | Reference Analogy |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Aryl | Pd(PPh₃)₄ | nih.gov |
| Sonogashira Coupling | Terminal alkyne | Alkynyl | PdCl₂(PPh₃)₂/CuI | nih.gov |
| Heck Coupling | Alkene | Alkenyl | Pd(OAc)₂ | nih.gov |
| Buchwald-Hartwig | Amine | Amino | Pd₂(dba)₃ | rsc.org |
Sustainable Synthetic Approaches (e.g., solvent-free conditions, green solvents like PEG-400)
Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. The principles of green chemistry, such as waste prevention, use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov
A notable green approach is the use of alternative reaction media. Polyethylene glycol (PEG-400) has been successfully employed as a recyclable and non-toxic solvent for the synthesis of related isoxazolo[4,5-e] nih.govdocumentsdelivered.comnih.govtriazine derivatives, leading to quantitative yields. derpharmachemica.com Other green solvents include water, ethanol, and bio-based solvents like eucalyptol. academie-sciences.frresearchgate.net
Solvent-free, or solid-state, reactions represent another key green strategy. These reactions, often facilitated by grinding (mechanochemistry) or heating, can reduce waste and simplify product purification. academie-sciences.fr The synthesis of 1,2,4-triazine derivatives has been reported using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent and catalyst, providing an eco-friendly route with good yields in short reaction times researchgate.net.
Microwave-Assisted and Sonochemical Synthesis Techniques
The use of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis. Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates, often leading to higher yields and purities in significantly shorter times compared to conventional heating. scielo.org.zaresearchgate.net This technique has been widely applied to the synthesis of various fused 1,2,4-triazine systems, including intramolecular cyclizations and condensation reactions. nih.govnih.govnih.gov
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green methodology. The physical phenomenon of acoustic cavitation generates localized high-temperature and high-pressure zones, which can promote reactions. nih.gov Sonochemical methods are often performed at room temperature, are energy-efficient, and can facilitate reactions in aqueous media or under solvent-free conditions, as demonstrated in the synthesis of various heterocyclic compounds nih.govresearchgate.net.
Development of Novel Synthetic Pathways for 2H-nih.govnih.govOxazolo[2,3-c]nih.govdocumentsdelivered.comnih.govtriazine
The quest for novel and more efficient synthetic routes is a constant driver of chemical research. For a unique scaffold like 2H- nih.govnih.govOxazolo[2,3-c] nih.govdocumentsdelivered.comnih.govtriazine, several modern synthetic strategies could be envisioned and developed.
One promising approach is the application of the intramolecular Staudinger aza-Wittig reaction. This powerful method has been used for the synthesis of fused 1,2,4-triazines by forming the triazine ring through the reaction of a strategically placed azide (B81097) with a phosphine, starting from an azido-hydrazide precursor. nih.gov
Another potential novel pathway involves the oxidative cyclization of appropriately substituted hydrazones. The use of hypervalent iodine reagents has been shown to be effective for the one-pot synthesis of fused 1,2,4-triazolo[4,3-a]azines, and this methodology could be adapted for the oxazolo series. urfu.ru Furthermore, innovative ring-forming strategies such as the cyclative cleavage of pyrazolyltriazenes to form new pyrazolo-triazine systems could inspire new retrosynthetic disconnections for the target molecule beilstein-journals.org.
Chemical Reactivity and Mechanistic Studies of 2h 1 2 Oxazolo 2,3 C 1 3 4 Triazine
Reactivity Towards Electrophilic and Nucleophilic Reagents
The reactivity of the oxazolo-triazine core is governed by the opposing electronic characteristics of the two fused rings. The 1,2,4-triazine (B1199460) moiety is π-deficient, making it susceptible to nucleophilic attack, while the oxazole (B20620) ring is comparatively electron-rich.
Nucleophilic Reactivity: The triazine portion of the fused system is the primary site for nucleophilic attack. In analogous fused 1,2,4-triazine systems, such as pyrazolo[4,3-e] consensus.appmdpi.comrsc.orgtriazines, nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalization. mdpi.com For substitution to occur, a suitable leaving group must be present on the triazine ring. The reactivity of this leaving group is enhanced by the electron-withdrawing nature of the triazine nitrogen atoms. For instance, methylsulfanyl (-SMe) groups on pyrazolo[4,3-e] consensus.appmdpi.comrsc.orgtriazines were found to be unreactive, but their oxidation to the more strongly electron-withdrawing methylsulfonyl (-SO2Me) group facilitated substitution by a wide range of O-, N-, S-, and C-nucleophiles. mdpi.com Similarly, chloro-substituents on 1,2,4-triazolo[4,3-a]pyrazines are readily displaced by primary amines. beilstein-journals.org It is therefore anticipated that a substituted 2H- consensus.appnih.govOxazolo[2,3-c] consensus.appmdpi.comrsc.orgtriazine core would react similarly.
Potential sites for nucleophilic attack on an unsubstituted ring would be the electron-deficient carbon atoms of the triazine ring. While direct nucleophilic substitution of hydrogen is less common, it has been observed in some activated triazine systems. mdpi.com The reaction of chloro-s-triazines with polysulfides has been shown to proceed via a mechanism with radical character (SRN1), indicating that single-electron transfer pathways may also be involved in nucleophilic substitutions on this scaffold. nih.gov
Electrophilic Reactivity: The oxazole ring is the more likely site for electrophilic attack. However, its reactivity is expected to be significantly attenuated by the fused electron-deficient triazine ring. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) would likely require harsh conditions and may proceed in low yield, if at all. The precise location of substitution would depend on the directing effects of the ring oxygen and nitrogen atoms and the deactivating effect of the triazine fusion.
Transformations Involving the Fused Ring System
The strained and electronically diverse nature of the fused system makes it a candidate for various ring transformations, including ring-opening and skeletal rearrangements.
Nucleophilic attack can lead to the cleavage of one of the heterocyclic rings. In related fused systems, this reactivity has been harnessed for synthetic purposes. For example, the reaction of methylated N-methylpyrrolo[2,3-e]pyrido[1,2-b] consensus.appmdpi.comrsc.orgtriazinium derivatives with secondary amines resulted in the opening of the triazine ring to afford new hetaryldienes. researchgate.net These diene intermediates could then participate in Diels-Alder reactions to form new complex structures. researchgate.net By analogy, a strong nucleophile could attack the 2H- consensus.appnih.govOxazolo[2,3-c] consensus.appmdpi.comrsc.orgtriazine core, potentially leading to cleavage of the C-O bond in the oxazole ring or a C-N bond in the triazine ring, generating reactive intermediates capable of undergoing subsequent cyclizations into different heterocyclic frameworks.
Skeletal rearrangements are well-documented in related fused triazine systems and represent a plausible transformation for the oxazolo-triazine framework. A particularly relevant analogy is the base-catalyzed skeletal rearrangement of linear imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines into the isomeric angular imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines. rsc.orgbeilstein-journals.orgresearchgate.net This transformation, which proceeds in the presence of bases like potassium hydroxide or sodium alcoholates, involves a complex transamidation sequence likely initiated by nucleophilic attack. beilstein-journals.org Given the structural and electronic similarities between the imidazole/thiazole combination and an oxazole ring, it is highly probable that an isomeric oxazolo[3,2-b] consensus.appmdpi.comrsc.orgtriazine could rearrange to the thermodynamically more stable 2H- consensus.appnih.govOxazolo[2,3-c] consensus.appmdpi.comrsc.orgtriazine under similar basic conditions.
Another potential, though less direct, rearrangement pathway could involve photochemical or thermal electrocyclization reactions, which have been observed for standalone oxazole rings, leading to ring expansion to azepines. nih.gov
Table 1: Plausible Rearrangement Reactions of Oxazolo-Triazine Systems
| Starting Isomer Type | Target Isomer Type | Conditions | Reaction Type | Reference Analogy |
|---|---|---|---|---|
| Oxazolo[3,2-b] consensus.appmdpi.comrsc.orgtriazine | 2H- consensus.appnih.govOxazolo[2,3-c] consensus.appmdpi.comrsc.orgtriazine | Base (KOH, NaOR) | Skeletal Rearrangement | Imidazo[4,5-e]thiazolo[3,2-b]triazine rearrangement rsc.orgbeilstein-journals.org |
| Substituted Oxazole | Substituted Azepine | Photochemical / Thermal | 8π Electrocyclization | Oxazole to Azepine rearrangement nih.gov |
Derivatization Reactions at Specific Positions of the 2H-consensus.appnih.govOxazolo[2,3-c]consensus.appmdpi.comrsc.orgtriazine Core
The functionalization of the core would primarily rely on the principles of nucleophilic and electrophilic reactivity discussed previously.
Substitution via SNAr: The most versatile method for derivatization would involve the nucleophilic substitution of a leaving group (e.g., -Cl, -SO2Me) positioned on the triazine ring. A wide array of nucleophiles, including amines, alkoxides, thiolates, and carbanions, could be used to introduce diverse functional groups. Studies on 1,2,4-triazolo[4,3-a]pyrazines have demonstrated the successful introduction of a library of amine substituents via this method. beilstein-journals.org
Oxidative Cyclization: Fused 1,2,4-triazolo[4,3-a]azines can be synthesized via one-pot oxidative cyclization of heterocyclic hydrazones using hypervalent iodine reagents. urfu.ru A similar strategy could potentially be employed to construct or derivatize the oxazolo-triazine core.
Cyclocondensation Reactions: Many fused triazine systems are built through the cyclocondensation of a precursor heterocycle bearing a hydrazine (B178648) or amidrazone functionality with a 1,2- or 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net Derivatization could be achieved by using substituted building blocks in these initial cyclization reactions.
Hydrogenation and Oxidation Reactions
Hydrogenation: The electron-deficient 1,2,4-triazine ring is susceptible to reduction. Catalytic hydrogenation or reduction with chemical hydrides can lead to partial or full saturation of the triazine ring. For example, the reaction of a fused pyrazolo[5,1-c] consensus.appmdpi.comrsc.orgtriazinone with diborane (B2H6) selectively reduced the triazine ring, yielding 1,2,3,4-tetrahydropyrazolo[5,1-c] consensus.appmdpi.comrsc.orgtriazines. consensus.app These reduced products were susceptible to spontaneous oxidation by air, indicating that the aromatic system is highly favored. consensus.app Similar reactivity is expected for the oxazolo-triazine system, where controlled reduction could provide access to partially saturated analogues.
Oxidation: The nitrogen atoms of the 1,2,4-triazine ring are potential sites for oxidation, leading to the formation of N-oxides. This is a common reaction for nitrogen-containing heterocycles and can alter the electronic properties and reactivity of the ring system. For instance, the synthesis of 4-amino-3,7-dinitrotriazolo-[5,1-c] consensus.appmdpi.comrsc.orgtriazine N-oxide has been reported, demonstrating the accessibility of this class of compounds. nih.gov The oxazole ring is generally stable to oxidation, but harsh oxidizing conditions could lead to ring cleavage and degradation of the entire molecule.
Table 2: Predicted Hydrogenation and Oxidation Reactions
| Reaction Type | Reagent(s) | Expected Product | Reference Analogy |
|---|---|---|---|
| Hydrogenation | H2/Pd, PtO2; or B2H6 | Tetrahydro-2H- consensus.appnih.govOxazolo[2,3-c] consensus.appmdpi.comrsc.orgtriazine | Pyrazolo[5,1-c] consensus.appmdpi.comrsc.orgtriazine reduction consensus.app |
| Oxidation | m-CPBA, H2O2/AcOH | 2H- consensus.appnih.govOxazolo[2,3-c] consensus.appmdpi.comrsc.orgtriazine N-oxide | Triazolo-[5,1-c] consensus.appmdpi.comrsc.orgtriazine N-oxide synthesis nih.gov |
Investigation of Reaction Mechanisms through Kinetic and Spectroscopic Studies
Elucidating the mechanisms of the reactions involving the oxazolo-triazine framework would require a combination of experimental and computational methods.
Kinetic Studies: Monitoring reaction rates under varying concentrations of reactants, temperatures, and catalysts can help determine the reaction order and activation parameters, providing insight into the rate-determining step and the composition of the transition state.
Spectroscopic Analysis: Techniques such as NMR (1H, 13C, 15N), IR, and mass spectrometry are essential for identifying reaction intermediates and final products. For example, in the study of triazolopyrazine amination, 2D NMR techniques (COSY, HSQC, HMBC) were crucial for unambiguously determining the site of substitution. beilstein-journals.org
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the regioselectivity of nucleophilic or electrophilic attacks. This approach helps to rationalize experimental observations.
Radical Trapping Experiments: For reactions suspected of having radical character, such as certain nucleophilic substitutions, the use of radical scavengers (e.g., TEMPO, 1,4-benzoquinone) can provide mechanistic evidence. Inhibition of the reaction in the presence of a scavenger points towards a radical-mediated pathway. nih.gov
Electrochemical Studies: Cyclic voltammetry can be used to study the redox properties of the molecule and investigate the mechanism of its electrochemical reduction or oxidation, as has been performed on related nitrotriazolo[5,1-c] consensus.appmdpi.comrsc.orgtriazine systems. researchgate.net
A plausible mechanism for the skeletal rearrangement mentioned in section 4.2.2, by analogy to the imidazo[4,5-e]thiazolo[2,3-c]triazine case, would likely involve initial Michael addition of a base (e.g., alkoxide) to the fused ring system, followed by a series of bond cleavages and formations (transamidation) that ultimately lead to the thermodynamically more stable rearranged isomer.
Advanced Spectroscopic Characterization Methodologies for 2h 1 2 Oxazolo 2,3 C 1 3 4 Triazine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For derivatives of 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides invaluable data on the chemical environment, connectivity, and stereochemistry of the molecule.
One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁵N, offer fundamental insights into the molecular structure by revealing the chemical shifts and coupling constants of magnetically active nuclei.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their electronic environments. For the 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine core, protons on the oxazole (B20620) and triazine rings would exhibit characteristic chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and by anisotropic effects from the ring systems. Protons on substituents will have shifts indicative of their local chemical environment. For instance, in related fused triazine systems, protons on the triazine ring appear at distinct chemical shifts that are crucial for structural confirmation nih.gov.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization state. The carbon atoms in the heterocyclic core of 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine are expected to resonate in specific regions. Carbons bonded to heteroatoms (N or O) typically appear at lower field (higher ppm values) oregonstate.edulibretexts.orglibretexts.org. The chemical shifts provide a map of the carbon skeleton. For example, in analogous pyrazolo[4,3-e] libretexts.orgresearchgate.netresearchgate.nettriazine derivatives, distinct signals are observed for the carbons of the fused ring system, allowing for unambiguous assignment nih.gov.
¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide direct information about the nitrogen atoms in the triazine and oxazole rings. The chemical shifts of nitrogen are highly sensitive to the electronic environment, including hybridization and participation in hydrogen bonding, offering a powerful tool for distinguishing between isomers and tautomers.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine Core (Based on Analogous Fused Heterocycles)
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Influencing Factors |
| Protons on Oxazole Ring | 5.0 - 7.5 | 90 - 120 | Electronegativity of O and N, ring current effects. |
| Protons on Triazine Ring | 7.0 - 9.0 | 140 - 165 | High number of nitrogen atoms leading to deshielding. |
| Bridgehead Carbons | - | 130 - 150 | Fusion of the two heterocyclic rings. |
| Carbons adjacent to O/N | - | 150 - 170 | Direct attachment to highly electronegative heteroatoms causes significant downfield shift. libretexts.orglibretexts.org |
Note: These are estimated ranges and actual values will depend on the specific substituents and the solvent used.
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is fundamental for tracing out the proton-proton connectivity within substituent groups attached to the heterocyclic core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximity between protons, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For fused ring systems, NOESY can help establish the relative orientation of substituents.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is an efficient method for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons) by correlating them with nearby protons. For the 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine system, HMBC would be critical in confirming the fusion of the oxazole and triazine rings by showing correlations between protons on one ring and carbons on the other. Studies on other fused azolo-triazines have demonstrated the utility of 2D NMR in confirming their complex structures researchgate.net.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry provides the exact mass of a molecule, allowing for the determination of its elemental composition. When coupled with tandem mass spectrometry (MS/MS), it also offers detailed structural information through the analysis of fragmentation patterns.
The fragmentation of the 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine core under electron impact or collision-induced dissociation would likely involve characteristic cleavages of the heterocyclic rings. The initial fragmentation might involve the loss of stable small molecules such as N₂, CO, or HCN. The specific fragmentation pathways can help to confirm the connectivity of the fused ring system. For example, in studies of related 1,2,3-benzotriazin-4-ones, characteristic fragmentation patterns and sequential neutral mass losses were used to create a database for identifying these compounds in various applications . The analysis of these pathways, often aided by isotopic labeling, is a powerful tool for structural elucidation researchgate.net.
Table 2: Plausible Neutral Losses in the Mass Spectrum of 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine Derivatives
| Neutral Loss | Mass (Da) | Originating Moiety | Significance |
| N₂ | 28 | Triazine Ring | A common fragmentation pathway for many nitrogen-rich heterocyclic compounds. |
| CO | 28 | Oxazole Ring | Indicates the presence of the carbonyl-like functionality within the oxazole moiety. |
| HCN | 27 | Triazine/Oxazole | Cleavage of the C-N bonds within the heterocyclic rings. |
| R-CN | Variable | Substituent | Loss of a nitrile group from a substituent. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
IR Spectroscopy: The IR spectrum of a 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine derivative would be expected to show characteristic absorption bands for C=N, C-N, and C-O stretching vibrations within the heterocyclic core. The precise frequencies of these vibrations provide a fingerprint for the molecule. For example, IR spectra of 1,2,4-triazine (B1199460) derivatives show characteristic bands for the C=O and NH groups when present nih.gov.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For the fused aromatic system of 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine, Raman spectroscopy could provide valuable information about the skeletal vibrations of the rings. Both IR and Raman spectroscopy provide complementary insights into the molecular vibrations of a compound arxiv.org.
The assignment of specific vibrational modes is often supported by computational chemistry calculations, which can predict the vibrational frequencies and intensities libretexts.orgcardiff.ac.uk.
Table 3: Key Expected Vibrational Frequencies for 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine Derivatives
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Activity |
| C=N Stretching | 1650 - 1550 | Moderate to Strong |
| C=C Stretching (Aromatic) | 1600 - 1450 | Strong |
| C-O-C Stretching | 1250 - 1050 | Strong |
| Ring Breathing Modes | 1000 - 800 | Weak to Moderate |
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. This method provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. Furthermore, it reveals how molecules pack in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. The crystal structures of several related fused triazine systems, such as libretexts.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines and 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, have been determined, providing definitive proof of their molecular structures and insights into their solid-state behavior mdpi.comresearchgate.netmdpi.com. For a novel heterocyclic system like 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine, obtaining a crystal structure would be the ultimate confirmation of its synthesis and molecular framework beilstein-journals.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation. The absorption of UV or visible light promotes electrons from a lower energy orbital (usually a π or n orbital) to a higher energy empty orbital (usually a π* orbital).
The 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine system contains conjugated π-systems, which are expected to give rise to characteristic UV absorptions. The position of the maximum absorbance (λ_max) is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Typically, more extensive conjugation leads to a smaller HOMO-LUMO gap and a shift of the absorption to longer wavelengths (a bathochromic or red shift) libretexts.org. The spectrum would likely show π→π* transitions, and if non-bonding electrons are present on substituents, n→π* transitions may also be observed nih.gov. The solvent can also influence the position of the absorption bands oregonstate.edu.
Table 4: Expected Electronic Transitions for 2H- libretexts.orgnih.govOxazolo[2,3-c] libretexts.orgresearchgate.netresearchgate.nettriazine Derivatives
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Characteristics |
| π→π | 200 - 350 | High (10,000 - 50,000) | Involves the promotion of an electron from a π bonding orbital to a π antibonding orbital. nih.gov |
| n→π | 300 - 450 | Low (10 - 1000) | Involves the promotion of an electron from a non-bonding orbital (e.g., on N or O) to a π antibonding orbital. nih.gov |
Computational and Theoretical Chemistry Investigations of 2h 1 2 Oxazolo 2,3 C 1 3 4 Triazine
Quantum Chemical Studies for Electronic Structure and Molecular Properties
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, geometry, and spectroscopic characteristics of compounds like 2H- scialert.netekb.egOxazolo[2,3-c] scialert.netnih.govmdpi.comtriazine.
Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and NMR Chemical Shifts
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometries, vibrational frequencies, and NMR chemical shifts of organic molecules, including fused heterocyclic systems containing triazine and oxazole (B20620) moieties. mdpi.comekb.egresearchgate.net
Geometry Optimization: DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For analogous triazine-based hydrazone derivatives, DFT-optimized geometric parameters have shown excellent correlation with experimental results from X-ray diffraction studies. mdpi.com Such calculations would be expected to show that the fused oxazolo-triazine core of 2H- scialert.netekb.egOxazolo[2,3-c] scialert.netnih.govmdpi.comtriazine is largely planar due to the sp² hybridization of the constituent atoms. mdpi.com
Vibrational Frequencies: The same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies, when scaled appropriately, typically show good agreement with experimental data from FT-IR spectroscopy. mdpi.com For tri-s-triazine and its derivatives, DFT studies have identified characteristic frequencies for the parent ring, which are influenced by various substituents. rsc.orgresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations on similar heterocyclic systems have been used to confirm regioselectivity in synthesis by correlating calculated chemical shifts with experimental data. researchgate.net
| Parameter | Methodology | Typical Findings for Analogous Systems | Reference |
|---|---|---|---|
| Optimized Geometry | DFT/B3LYP/6-31G(d,p) | Excellent correlation with X-ray diffraction data; planar ring structures. | mdpi.com |
| Vibrational Frequencies | DFT/B3LYP/aug-cc-pVDZ | Good agreement with experimental IR spectra; characteristic ring breathing modes identified. | rsc.orgresearchgate.net |
| NMR Chemical Shifts | GIAO-DFT | Accurate prediction of ¹H and ¹³C chemical shifts, aiding in structure elucidation. | researchgate.net |
Ab Initio Methods (e.g., CCSD(T)) for High-Accuracy Energetic and Structural Predictions
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide highly accurate energetic and structural predictions, often considered the "gold standard" in computational chemistry. rsc.org
These high-level calculations are computationally expensive but are invaluable for benchmarking results from more cost-effective methods like DFT. For oxazole and its derivatives, ab initio studies have been used to investigate reaction mechanisms, such as Diels-Alder additions, and to determine the role of heteroatom lone pairs in directing regioselectivity. rsc.org Geometric and electronic structures of oxazole and related heterocycles have been studied using ab initio methods to understand properties like net charges, bond lengths, dipole moments, and ionization potentials. researchgate.net
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). For triazine-based hydrazone derivatives, MEP maps have been used to indicate their chemical reactivities. mdpi.com Similar analysis on azacalix nih.govarene nih.govtriazine derivatives has also been performed. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: According to FMO theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org
For 2H- scialert.netekb.egOxazolo[2,3-c] scialert.netnih.govmdpi.comtriazine, the nitrogen and oxygen atoms are expected to be the primary sites of negative potential on the MEP map. The HOMO is likely distributed over the electron-rich portions of the fused rings, while the LUMO would be located over the electron-deficient areas. In studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gaps were calculated to be between 4.3 and 4.5 eV, providing insights into their electronic properties and reactivity. rsc.org Analysis of protonated triazine derivatives showed that protonation leads to a reduction in the HOMO-LUMO gap, primarily by lowering the LUMO energy level. arxiv.org
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine | -5.9185 | -1.5677 | 4.3508 | rsc.org |
| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | -6.5293 | -2.0822 | 4.4471 | rsc.org |
| 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine | -6.5579 | -2.0727 | 4.4852 | rsc.org |
Advanced Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations are crucial for understanding the dynamic behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological targets.
For fused heterocyclic systems, MD simulations can provide insights into the stability of ligand-protein complexes. mdpi.com In studies of indomethacin (B1671933) analogues, MD simulations were used to measure the stability and flexibility of ligand-protein interactions at an atomic level. nih.gov Simulations of candidate compounds targeting specific proteins often show that the complexes reach a state of dynamic equilibrium, indicating stable binding within the active site. mdpi.com Such simulations would be essential to understand how 2H- scialert.netekb.egOxazolo[2,3-c] scialert.netnih.govmdpi.comtriazine and its derivatives behave in a biological environment and to assess the stability of their interactions with potential protein targets.
QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. researchgate.net By identifying key structural descriptors, QSAR models can predict the activity of new, unsynthesized compounds.
Numerous QSAR studies have been conducted on triazine derivatives to predict their activity as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR). scialert.net These studies often use descriptors like electrotopological state indices to build robust predictive models. scialert.net For a series of h-DAAO inhibitors based on a 1,2,4-triazine (B1199460) scaffold, 3D-QSAR models (CoMFA and CoMSIA) were developed that showed good predictability and stability, helping to reveal the relationship between structural features and inhibitory activity. nih.gov Similar models could be developed for 2H- scialert.netekb.egOxazolo[2,3-c] scialert.netnih.govmdpi.comtriazine analogues to guide the design of more potent compounds for a specific biological target.
In Silico Molecular Docking and Ligand-Target Interaction Studies for Analogous Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a key tool in drug design for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex.
Structure Activity Relationship Sar Methodologies and Design Principles for 2h 1 2 Oxazolo 2,3 C 1 3 4 Triazine Scaffolds
Rational Design Strategies for Optimizing Molecular Interactions
Rational drug design for 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine scaffolds involves the deliberate and strategic modification of the molecule to enhance its interactions with a specific biological target. This process is heavily reliant on an understanding of the target's three-dimensional structure and the nature of the ligand-receptor binding interactions. Key strategies include:
Target-Based Design: When the structure of the biological target (e.g., an enzyme or receptor) is known, computational tools such as molecular docking can be employed to predict how derivatives of the 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine scaffold will bind. This allows for the in silico design of modifications that are predicted to improve binding affinity through enhanced hydrogen bonding, hydrophobic interactions, or electrostatic interactions. For instance, in the development of triazine-triazolopyrimidine hybrids as anti-Alzheimer agents, docking studies were used to guide the design of inhibitors that could interact with key residues in the active site of acetylcholinesterase nih.govresearchgate.net.
Structure-Based Virtual Screening: Large chemical libraries can be computationally screened against the target's binding site to identify novel 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine-like chemotypes that are likely to exhibit biological activity. This approach can accelerate the discovery of new lead compounds.
Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind weakly to the biological target and then growing or linking them to create more potent ligands. The 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine core could serve as a starting point for fragment elaboration, with modifications being made to explore different pockets of the target's binding site.
Systematic Variation of Substituents and Their Effects on Molecular Recognition
A cornerstone of SAR studies is the systematic variation of substituents at different positions of the 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine scaffold. By introducing a range of chemical groups with varying electronic, steric, and lipophilic properties, researchers can probe the structural requirements for optimal molecular recognition by the biological target.
For the 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine scaffold, key positions for substitution would include the oxazole (B20620) and triazine rings. The following table illustrates a hypothetical SAR study where different substituents (R1, R2, and R3) are introduced onto the scaffold and their effect on biological activity (e.g., IC50) is measured.
| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |
| 1a | H | H | H | >100 |
| 1b | CH3 | H | H | 50.2 |
| 1c | Cl | H | H | 25.8 |
| 1d | OCH3 | H | H | 35.1 |
| 1e | H | Phenyl | H | 15.6 |
| 1f | H | 4-Cl-Phenyl | H | 8.2 |
| 1g | H | H | CH2OH | 42.5 |
| 1h | H | H | COOH | >100 |
This table is a hypothetical representation to illustrate the concept of systematic variation of substituents and does not represent actual experimental data.
Substitution at the R1 position with an electron-withdrawing group like chlorine (1c) improves activity compared to an electron-donating group like a methyl (1b) or methoxy (1d) group.
Aromatic substitution at the R2 position (1e) significantly enhances potency, with a further increase observed with an electron-withdrawing substituent on the phenyl ring (1f).
Modification at the R3 position with a hydroxyl group (1g) is tolerated, but a carboxylic acid (1h) is detrimental to activity, possibly due to unfavorable electronic or steric interactions, or reduced cell permeability.
Similar SAR studies have been conducted on related fused heterocyclic systems like oxazolo[5,4-d]pyrimidines, where the nature of substituents at various positions was found to be crucial for their activity as VEGFR2 and EGFR inhibitors mdpi.com.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of the biological target, ligand-based drug design approaches become invaluable. Pharmacophore modeling is a key technique in this area. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups) that are essential for a molecule to interact with a specific target and elicit a biological response.
For a series of active 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine derivatives, a pharmacophore model could be generated by aligning the structures and identifying the common features that are critical for their activity. This model can then be used to:
Virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active.
Guide the design of new derivatives of the 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine scaffold that better fit the pharmacophore model, leading to improved potency.
Predict the activity of novel compounds before they are synthesized, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful ligand-based method. QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. By developing a QSAR model for 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine derivatives, it would be possible to predict the activity of unsynthesized analogues.
Exploration of Bioisosteric Replacements within the 2H-jocpr.comnih.govOxazolo[2,3-c]jocpr.comnih.govjmchemsci.comtriazine Framework
Bioisosterism is the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. This is a widely used technique in drug design.
Within the 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine framework, various bioisosteric replacements could be explored. For example:
Replacement of the oxazole ring: The oxazole ring could be replaced with other five-membered heterocycles such as a thiazole, isoxazole, or pyrazole (B372694). This could modulate the electronic properties and hydrogen bonding capabilities of the scaffold.
Modification of the triazine ring: The nitrogen atoms in the triazine ring could be repositioned to create isomeric scaffolds, potentially leading to altered target interactions.
Substitution of functional groups: A carboxylic acid group, for instance, could be replaced with a tetrazole, which is a common carboxylic acid bioisostere, to improve metabolic stability and cell permeability.
The following table presents hypothetical examples of bioisosteric replacements and their potential impact on activity.
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Outcome |
| Oxazole Ring | Thiazole Ring | Introduce a sulfur atom to alter electronics and potential for interactions. | Improved binding affinity or altered selectivity. |
| Phenyl Substituent | Thiophene Substituent | Modify aromaticity and lipophilicity. | Enhanced potency or improved ADME properties. |
| Carboxylic Acid | Tetrazole | Mimic the acidic proton while improving metabolic stability. | Increased in vivo efficacy. |
This table is a hypothetical representation to illustrate the concept of bioisosteric replacements and does not represent actual experimental data.
Understanding Molecular Mechanisms of Action through Structure-Based Design
Ultimately, a thorough understanding of the molecular mechanism of action of 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine derivatives requires detailed structural information about how they interact with their biological target. Structure-based design, which relies on techniques like X-ray crystallography and NMR spectroscopy, can provide atomic-level insights into these interactions.
If the crystal structure of a 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine analogue bound to its target protein can be obtained, it would reveal:
The precise binding mode of the ligand.
The key amino acid residues involved in the interaction.
The conformational changes that occur in the protein upon ligand binding.
This information is invaluable for the rational design of next-generation compounds. For example, it could reveal unoccupied pockets in the binding site that could be targeted with additional functional groups on the 2H- nih.govOxazolo[2,3-c] nih.govjmchemsci.comtriazine scaffold to increase binding affinity and selectivity. In the absence of experimental structural data, computational methods like molecular dynamics simulations can be used to model the dynamic behavior of the ligand-receptor complex and provide further insights into the mechanism of action.
Q & A
Q. What are the established synthetic methodologies for preparing 2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine derivatives?
The synthesis often involves cyclocondensation reactions. For example:
- Cyclocondensation of N-(2,2-Dichloro-1-cyanoethenyl)carboxamides with N-nucleophiles under mild acidic conditions (e.g., acetic acid) yields oxazole-fused triazines. This method was optimized by Matsumura and Drach, enabling access to diverse heterocyclic frameworks .
- Sequential condensation and skeletal rearrangement : Imidazo[4,5-e]-1,2,4-triazine-3-thiones react with diethyl acetylenedicarboxylate (DEAD) to form linear intermediates, which undergo thermal rearrangement to angular imidazo-thiazolo-triazines .
Q. How is the antiproliferative activity of this compound derivatives evaluated in preclinical studies?
- Cell line panels : Compounds are screened against 60 human cancer cell lines (e.g., NCI-60 panel) derived from nine cancer types (e.g., CNS, melanoma, breast). Activity is quantified via growth inhibition (GI₅₀) and lethal concentration (LC₅₀) values using assays like MTT or SRB .
- Dose-response profiling : Compounds showing >50% growth inhibition at 10 µM undergo 5-dose testing (0.01–100 µM) to calculate log₁₀GI₅₀ and selectivity indices against healthy cells .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing imidazo-thiazolo-triazine derivatives be addressed?
- Intramolecular cyclocondensation : Use electron-withdrawing groups (e.g., nitro, cyano) on triazine precursors to direct regioselectivity during ring closure. For example, DEAD-mediated condensation favors linear imidazo[4,5-e]thiazolo[3,2-b]triazines, while thermal rearrangement yields angular imidazo[4,5-e]thiazolo[2,3-c]triazines .
- Combinatorial optimization : Screen solvents (DMF, toluene) and catalysts (p-TsOH, ZnCl₂) to control reaction pathways. Polar aprotic solvents enhance nucleophilic attack at C2 of the triazine ring .
Q. What strategies improve the bioactivity of this compound scaffolds against drug-resistant cancers?
- Scaffold hopping : Replace the thiazolidin-4-one unit with 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one to enhance π-π stacking with kinase ATP-binding pockets. Retain substituents like benzyl or oxindolylidene to optimize hydrophobic interactions .
- Hybridization : Conjugate the triazine core with oxindole moieties (e.g., 1-alkyl-7-methyloxindolylidene). This increases cytotoxicity in SF-539 (CNS cancer, −7.82% growth) and MDA-MB-435 (melanoma, −30.97%) cell lines .
Q. How do structural modifications influence the thermodynamic stability of triazine-based compounds?
- Crystallographic analysis : X-ray diffraction of 5,6-diphenyl-1,2,4-triazine derivatives reveals planar geometries with intramolecular H-bonding (N–H⋯S/N). These interactions enhance thermal stability (decomposition >250°C) .
- Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and electrostatic potential surfaces to predict resistance to oxidative degradation .
Q. What mechanistic insights explain the anti-inflammatory activity of this compound derivatives?
- Lipoxygenase (LOX) inhibition : Derivatives with electron-deficient substituents (e.g., nitro, chloro) compete with arachidonic acid for binding to LOX’s Fe³⁺ active site. IC₅₀ values correlate with Hammett σ constants (R² > 0.85) .
- Antiradical activity : Electron-rich analogs (e.g., methoxy, methyl) scavenge DPPH radicals via H-atom transfer, with EC₅₀ values comparable to nordihydroguaiaretic acid (NDGA) .
Methodological Considerations
Q. How should researchers resolve contradictions in biological activity data across studies?
- Standardize assay protocols : Use identical cell lines (e.g., ATCC-validated SF-539), serum concentrations (10% FBS), and incubation times (72 hr) to minimize variability .
- Validate target engagement : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets like LOX or tubulin .
Q. What analytical techniques are critical for characterizing triazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
